molecular formula C11H23NO2 B2681038 Tert-butyl 3-[(butan-2-yl)amino]propanoate CAS No. 1221341-28-1

Tert-butyl 3-[(butan-2-yl)amino]propanoate

Cat. No.: B2681038
CAS No.: 1221341-28-1
M. Wt: 201.31
InChI Key: BCLYOIHYMPCECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(butan-2-yl)amino]propanoate is a versatile chemical compound used in various scientific research applications. It is known for its unique properties and is often utilized in drug synthesis and organic transformations. The compound has the molecular formula C11H23NO2 and a molecular weight of 201.30582 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(butan-2-yl)amino]propanoate typically involves the reaction of tert-butyl acrylate with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(butan-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines and other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl 3-[(butan-2-yl)amino]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(butan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-[(butan-2-yl)amino]propanoate include:

  • Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Tert-butyl 3-(2-cyanoethoxy)propanoate

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 3-(butan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-6-9(2)12-8-7-10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLYOIHYMPCECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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